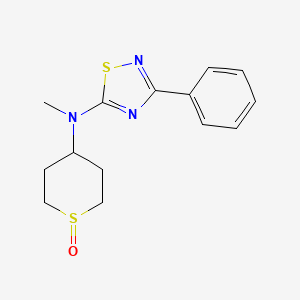![molecular formula C21H21FN4O3 B7662426 N-[4-(3-fluorophenoxy)phenyl]-N'-(3-imidazol-1-ylpropyl)-N'-methyloxamide](/img/structure/B7662426.png)
N-[4-(3-fluorophenoxy)phenyl]-N'-(3-imidazol-1-ylpropyl)-N'-methyloxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(3-fluorophenoxy)phenyl]-N'-(3-imidazol-1-ylpropyl)-N'-methyloxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a selective and potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair processes.
作用機序
N-[4-(3-fluorophenoxy)phenyl]-N'-(3-imidazol-1-ylpropyl)-N'-methyloxamide works by inhibiting the activity of this compound, which is an enzyme involved in DNA repair processes. By inhibiting this compound, the compound prevents the repair of DNA damage, leading to the accumulation of DNA damage and ultimately cell death. This mechanism of action makes this compound a potential therapeutic agent in the treatment of cancer.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of this compound activity. This leads to the accumulation of DNA damage, which triggers various cellular responses such as apoptosis and necrosis. In addition, this compound inhibition has been shown to enhance the efficacy of other DNA-damaging agents such as radiation and chemotherapy.
実験室実験の利点と制限
One of the major advantages of N-[4-(3-fluorophenoxy)phenyl]-N'-(3-imidazol-1-ylpropyl)-N'-methyloxamide in lab experiments is its selectivity and potency as a this compound inhibitor. This makes it a valuable tool for studying the role of this compound in various cellular processes. However, one of the limitations of using this compound inhibitors in lab experiments is their potential off-target effects, which can lead to unintended consequences.
将来の方向性
There are several future directions for the research on N-[4-(3-fluorophenoxy)phenyl]-N'-(3-imidazol-1-ylpropyl)-N'-methyloxamide. One area of interest is the development of new this compound inhibitors with improved selectivity and potency. Another area of research is the identification of biomarkers that can predict the response to this compound inhibitors in cancer patients. Additionally, there is a need for more studies to investigate the potential applications of this compound inhibitors in other diseases beyond cancer. Finally, the combination of this compound inhibitors with other DNA-damaging agents such as radiation and chemotherapy is an area of active research that holds promise for improving cancer treatment outcomes.
合成法
The synthesis of N-[4-(3-fluorophenoxy)phenyl]-N'-(3-imidazol-1-ylpropyl)-N'-methyloxamide involves the reaction of 4-(3-fluorophenoxy)aniline with 3-(imidazol-1-yl)propylamine in the presence of a coupling reagent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reacted with N-methylisatoic anhydride to yield the final product.
科学的研究の応用
N-[4-(3-fluorophenoxy)phenyl]-N'-(3-imidazol-1-ylpropyl)-N'-methyloxamide has been extensively studied for its potential applications in various fields of research. One of the major areas of interest is cancer research, where this compound inhibitors have shown promising results in the treatment of various types of cancer. Other areas of research include neurodegenerative diseases, cardiovascular diseases, and inflammation.
特性
IUPAC Name |
N-[4-(3-fluorophenoxy)phenyl]-N'-(3-imidazol-1-ylpropyl)-N'-methyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O3/c1-25(11-3-12-26-13-10-23-15-26)21(28)20(27)24-17-6-8-18(9-7-17)29-19-5-2-4-16(22)14-19/h2,4-10,13-15H,3,11-12H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHOKZJZUEKJXDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCN1C=CN=C1)C(=O)C(=O)NC2=CC=C(C=C2)OC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(3-Phenyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]urea](/img/structure/B7662352.png)
![1-[1-(hydroxymethyl)-3,4-dihydro-1H-isoquinolin-2-yl]-2-methoxy-2-phenylethanone](/img/structure/B7662359.png)
![[1-(hydroxymethyl)-3,4-dihydro-1H-isoquinolin-2-yl]-(1-propylpyrazol-4-yl)methanone](/img/structure/B7662383.png)
![[1-(2-Chlorophenyl)-5-ethyl-1,2,4-triazol-3-yl]-(2,3-dihydro-1,4-benzothiazin-4-yl)methanone](/img/structure/B7662410.png)
![[1-(hydroxymethyl)-3,4-dihydro-1H-isoquinolin-2-yl]-(2-propan-2-yl-1,3-thiazol-4-yl)methanone](/img/structure/B7662413.png)
![N-[(1-hydroxycyclopentyl)methyl]-N-methyl-1-phenylmethanesulfonamide](/img/structure/B7662421.png)
![N-[(2-ethylpyrazol-3-yl)methyl]-7-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B7662423.png)
![2-(5-Methylfuran-2-yl)-1-[3-methyl-4-[2-(5-methylfuran-2-yl)acetyl]piperazin-1-yl]ethanone](/img/structure/B7662428.png)
![(2S)-2-[[(E)-3-(5-bromothiophen-3-yl)prop-2-enoyl]amino]propanoic acid](/img/structure/B7662436.png)

![5-fluoro-N-[1-(2-fluorophenyl)-5-methylpyrazol-4-yl]-1-benzofuran-2-carboxamide](/img/structure/B7662446.png)
![N-[1-[(1-hydroxycyclohexyl)methyl]piperidin-4-yl]-2-phenylpropanamide](/img/structure/B7662450.png)
![6-ethoxy-N-methyl-N-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]pyrimidin-4-amine](/img/structure/B7662455.png)
